molecular formula C21H22FN3O2S B2501252 N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine CAS No. 422532-90-9

N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2501252
CAS No.: 422532-90-9
M. Wt: 399.48
InChI Key: LAAHMOCNTBJJJA-UHFFFAOYSA-N
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Description

N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that features a quinazoline core, a benzodioxin moiety, and a butyl chain

Scientific Research Applications

N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Use as a probe to study biological pathways and mechanisms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin moiety is introduced via a nucleophilic substitution reaction, where a suitable benzodioxin derivative reacts with the quinazoline core.

    Attachment of the Butyl Chain: The butyl chain is attached through an alkylation reaction, often using butyl halides in the presence of a base.

    Final Assembly: The final compound is assembled by linking the benzodioxin and quinazoline intermediates through a sulfanyl bridge, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the benzodioxin moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}quinazolin-4-amine: Unique due to its specific combination of functional groups.

    Other Quinazoline Derivatives: Often used in medicinal chemistry for their kinase inhibitory properties.

    Benzodioxin Derivatives: Known for their biological activity and potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of quinazoline and benzodioxin moieties, potentially leading to novel biological activities and applications.

Properties

IUPAC Name

N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-2-3-8-23-20-17-6-4-5-7-18(17)24-21(25-20)28-12-15-10-16(22)9-14-11-26-13-27-19(14)15/h4-7,9-10H,2-3,8,11-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAHMOCNTBJJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC4=C3OCOC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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